4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone
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Overview
Description
4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone is a complex organic compound characterized by the presence of multiple morpholine groups attached to a benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone typically involves the reaction of benzoquinone derivatives with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The morpholine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone
- 4,5-Di(4-morpholinyl)benzo-1,2-quinone
Uniqueness
4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone is unique due to its multiple morpholine groups and the specific arrangement of these groups around the benzoquinone core
Properties
CAS No. |
72744-94-6 |
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Molecular Formula |
C24H36N4O6 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4,5-dimorpholin-4-yl-3,6-bis(morpholin-4-ylmethyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C24H36N4O6/c29-23-19(17-25-1-9-31-10-2-25)21(27-5-13-33-14-6-27)22(28-7-15-34-16-8-28)20(24(23)30)18-26-3-11-32-12-4-26/h1-18H2 |
InChI Key |
KSFOPNSTURYOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=C(C(=O)C2=O)CN3CCOCC3)N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
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